2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
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Overview
Description
2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a benzaldehyde group linked to a triazinyl hydrazone moiety, which is further substituted with morpholine groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of 3-[(2-Chlorobenzyl)oxy]benzaldehyde: This step involves the reaction of 2-chlorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base such as potassium carbonate in an organic solvent like acetone.
Synthesis of 4,6-dimorpholin-4-yl-1,3,5-triazine: This intermediate is prepared by reacting cyanuric chloride with morpholine under controlled temperature conditions.
Hydrazone Formation: The final step involves the condensation of 3-[(2-Chlorobenzyl)oxy]benzaldehyde with 4,6-dimorpholin-4-yl-1,3,5-triazine-2-hydrazine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-[(2-Chlorobenzyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to
Properties
Molecular Formula |
C25H28ClN7O3 |
---|---|
Molecular Weight |
510g/mol |
IUPAC Name |
N-[(E)-[3-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C25H28ClN7O3/c26-22-7-2-1-5-20(22)18-36-21-6-3-4-19(16-21)17-27-31-23-28-24(32-8-12-34-13-9-32)30-25(29-23)33-10-14-35-15-11-33/h1-7,16-17H,8-15,18H2,(H,28,29,30,31)/b27-17+ |
InChI Key |
GAPZATJXLXQHMD-WPWMEQJKSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)N5CCOCC5 |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)N5CCOCC5 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)N5CCOCC5 |
Origin of Product |
United States |
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